1-Octyne

Description

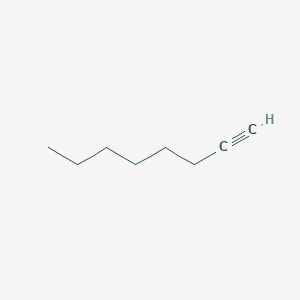

Structure

3D Structure

Properties

IUPAC Name |

oct-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14/c1-3-5-7-8-6-4-2/h1H,4-8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMIPWJGWASORKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060863 | |

| Record name | 1-Octyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Aldrich MSDS] | |

| Record name | 1-Octyne | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9623 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

13.6 [mmHg] | |

| Record name | 1-Octyne | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9623 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

629-05-0, 32073-03-3 | |

| Record name | 1-Octyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=629-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Octyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Octyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032073033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Octyne | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Octyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oct-1-yne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.064 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-OCTYNE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7S3FMU8W67 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Octyne from 1-Bromopentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive and in-depth examination of the synthesis of 1-octyne, a valuable terminal alkyne in organic synthesis, from the starting material 1-bromopentane. The core of this synthesis involves the alkylation of a terminal alkyne, a fundamental carbon-carbon bond-forming reaction. This document will elucidate the underlying mechanistic principles, provide a detailed, field-proven experimental protocol, and address critical safety considerations. The content is structured to offer not just a procedural outline but also a causal understanding of the experimental choices, ensuring scientific integrity and reproducibility.

Introduction: The Significance of this compound

This compound (C8H14) is a terminal alkyne that serves as a crucial building block in the synthesis of a wide array of organic compounds.[1][2] Its utility spans the development of pharmaceuticals, agrochemicals, and polymers.[1] The reactivity of the terminal triple bond allows for a variety of chemical transformations, including halogenation, hydration, and hydrohalogenation, making it a versatile precursor for more complex molecular architectures.[3] This guide focuses on a common and efficient method for its preparation: the alkylation of acetylene with 1-bromopentane.

Core Synthetic Strategy: Acetylide Alkylation

The synthesis of this compound from 1-bromopentane is achieved through the alkylation of an acetylide ion. This powerful method for constructing carbon-carbon bonds proceeds via a two-step sequence:

-

Deprotonation of a Terminal Alkyne: A strong base is used to remove the acidic proton from a terminal alkyne, generating a highly nucleophilic acetylide anion.[4][5]

-

Nucleophilic Substitution: The acetylide ion then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide in a bimolecular nucleophilic substitution (SN2) reaction to form a new, longer-chain alkyne.[4]

For the synthesis of this compound, acetylene is the simplest terminal alkyne, and 1-bromopentane serves as the primary alkyl halide. The reaction is best performed with unhindered primary alkyl halides to favor the SN2 pathway over the competing E2 elimination, which can occur with secondary and tertiary halides.[4]

Mechanistic Rationale: The SN2 Pathway

The success of this synthesis hinges on the principles of the SN2 reaction. The acetylide ion, a potent nucleophile, attacks the carbon atom bonded to the bromine in 1-bromopentane from the backside.[4] This concerted mechanism involves the simultaneous formation of the new carbon-carbon bond and the breaking of the carbon-bromine bond, leading to the displacement of the bromide leaving group.[4]

Detailed Experimental Protocol

This protocol outlines a robust and reproducible method for the synthesis of this compound from 1-bromopentane.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Purity |

| Sodium Amide (NaNH₂) | 39.01 | 1.1 eq | ≥95% | |

| Liquid Ammonia (NH₃) | 17.03 | ~200 mL | Anhydrous | |

| Acetylene (C₂H₂) | 26.04 | Excess | Purified | |

| 1-Bromopentane (C₅H₁₁Br) | 151.04 | 1.0 eq | ≥98% | |

| Diethyl Ether (Et₂O) | 74.12 | Anhydrous | ||

| Saturated Ammonium Chloride (NH₄Cl) | 53.49 | Aqueous | ||

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 |

Step-by-Step Procedure

-

Reaction Setup: A three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet tube, and a mechanical stirrer is assembled and flame-dried under a stream of inert gas (e.g., nitrogen or argon).

-

Formation of Sodium Acetylide:

-

Anhydrous liquid ammonia is condensed into the flask.

-

Sodium amide is carefully added to the liquid ammonia with stirring.

-

Purified acetylene gas is bubbled through the solution. The formation of a white precipitate of sodium acetylide will be observed.

-

-

Alkylation:

-

A solution of 1-bromopentane in anhydrous diethyl ether is added dropwise to the stirred suspension of sodium acetylide at -33 °C (the boiling point of liquid ammonia).

-

The reaction mixture is stirred for several hours to ensure complete reaction.

-

-

Workup:

-

After the reaction is complete, the liquid ammonia is allowed to evaporate.

-

The reaction is cautiously quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

The mixture is transferred to a separatory funnel, and the organic layer is separated.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.

-

-

Purification:

-

The solvent is removed by distillation.

-

The crude this compound is purified by fractional distillation to yield the final product.

-

Reaction Workflow Diagram

Sources

Introduction: The Significance of 1-Octyne in Modern Synthesis

An In-depth Technical Guide to the Chemical Properties and Reactivity of 1-Octyne

This compound, a terminal alkyne with the chemical formula C₈H₁₄, is a foundational building block in the landscape of organic synthesis.[1][2] Its linear eight-carbon chain, capped by a reactive carbon-carbon triple bond, offers a unique combination of a non-polar aliphatic tail and a versatile functional handle.[1][2] This structure makes it an invaluable precursor in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3] The high electron density of the π-bonds and the notable acidity of the terminal acetylenic proton are the cornerstones of its rich and diverse reactivity, enabling chemists to construct complex molecular architectures with precision and efficiency.[4][5] This guide offers a comprehensive exploration of the physical properties, spectroscopic signatures, and key reactive pathways of this compound, providing field-proven insights for researchers, scientists, and professionals in drug development.

Section 1: Core Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectroscopic properties is paramount for its effective use in experimental design, reaction monitoring, and product characterization.

Physical and Chemical Properties

This compound is a clear, colorless to light yellow liquid characterized by its immiscibility in water and miscibility with common organic solvents like alcohol and ether.[1][6] Its key physical properties are summarized below, highlighting its nature as a volatile and flammable compound.[1][7]

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₄ | [8][9] |

| Molecular Weight | 110.20 g/mol | [7][8][10] |

| Melting Point | -80 °C | [6][7][10] |

| Boiling Point | 127-128 °C | [6][7] |

| Density | 0.747 g/mL at 25 °C | [6][7] |

| Refractive Index (n²⁰/D) | 1.416 | [6][7] |

| Flash Point | 16 °C (60.8 °F) | [1][7][10] |

| Vapor Pressure | 13.6 - 37.7 mmHg (at 37.7 °C) | [7][8] |

| pKa (acetylenic H) | ~25 | [11][12][13] |

Spectroscopic Signature

The unique structural features of this compound give rise to a distinct spectroscopic fingerprint, which is essential for its identification and for monitoring its transformation during chemical reactions.

| Spectroscopic Technique | Characteristic Feature(s) | Wavenumber/Chemical Shift |

| Infrared (IR) Spectroscopy | C≡C Stretch (weak) | ~2119 cm⁻¹[14] |

| ≡C-H Stretch (strong, sharp) | ~3313 cm⁻¹[14] | |

| ¹H NMR Spectroscopy | Acetylenic Proton (≡C-H) | ~1.9 ppm (triplet) |

| Propargylic Protons (-CH₂-C≡) | ~2.2 ppm (triplet of triplets) | |

| ¹³C NMR Spectroscopy | Acetylenic Carbon (≡C -H) | ~68 ppm |

| Internal Alkyne Carbon (-C≡C -H) | ~84 ppm | |

| Mass Spectrometry (EI) | Molecular Ion (M⁺) | m/z = 110[15] |

Note: NMR values are approximate and can vary based on the solvent and instrument.[16]

The IR spectrum is particularly diagnostic for terminal alkynes like this compound. The presence of both the sharp ≡C-H stretch around 3300 cm⁻¹ and the C≡C triple bond stretch near 2100 cm⁻¹ confirms its identity and distinguishes it from internal alkynes, which lack the former absorption.[14]

Section 2: The Landscape of this compound's Reactivity

The reactivity of this compound is dominated by two key features: the acidity of its terminal proton and the electron-rich nature of its triple bond. These characteristics allow it to participate in a wide array of transformations, from simple deprotonation to complex metal-catalyzed couplings.

Acidity and the Formation of the Octynyl Anion

The most significant chemical property distinguishing terminal alkynes from other hydrocarbons is the acidity of the hydrogen atom attached to the sp-hybridized carbon.[11][17] With a pKa of approximately 25, this proton can be removed by a sufficiently strong base to form a stable acetylide anion.[11][12] This stability is attributed to the high s-character (50%) of the sp orbital containing the lone pair, which holds the electrons closer to the nucleus.[12][18]

Suitable bases for this deprotonation include sodium amide (NaNH₂), sodium hydride (NaH), or organolithium reagents like n-butyllithium (n-BuLi).[11][13] Weaker bases, such as hydroxide anions, are not strong enough to deprotonate the alkyne to a significant extent.[13]

Caption: Workflow for the hydroboration-oxidation of this compound.

Causality: This protocol leverages the steric and electronic properties of the borane reagent, which preferentially adds to the less sterically hindered terminal carbon of the alkyne. The subsequent oxidation replaces the boron atom with a hydroxyl group, leading to the anti-Markovnikov product. [19][20]

-

Reaction Setup: Under an inert atmosphere (e.g., Argon), dissolve this compound (1 equivalent) in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath. [21][22]2. Hydroboration: Add a solution of borane-THF complex (BH₃·THF, ~0.5 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. [22]3. Oxidation: Cool the reaction mixture back to 0 °C. Cautiously add aqueous sodium hydroxide (e.g., 3M NaOH), followed by the slow, dropwise addition of 30% hydrogen peroxide (H₂O₂). Caution: This oxidation is exothermic. [20][22]4. Workup: After stirring for an additional hour at room temperature, extract the product with an organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-octanal.

-

Validation: The product can be purified by distillation or chromatography and characterized by NMR and IR spectroscopy, confirming the appearance of an aldehyde C=O stretch (~1725 cm⁻¹) and a proton signal at ~9.8 ppm.

The triple bond of this compound can be reduced by the addition of hydrogen gas (H₂).

-

Complete Reduction: Using a highly active catalyst like palladium on carbon (Pd/C), two equivalents of H₂ will add across the triple bond, resulting in the formation of n-octane. [1]* Partial, Stereoselective Reduction: To stop the reduction at the alkene stage, a "poisoned" catalyst such as Lindlar's catalyst (Pd/CaCO₃ treated with lead acetate and quinoline) is used. This catalyst facilitates the syn-addition of one equivalent of H₂, selectively producing (Z)-1-octene (cis-octene). [17]

Metal-Catalyzed Cross-Coupling Reactions

In the realm of drug development, the ability to form carbon-carbon bonds between sp-hybridized carbons and sp²-hybridized carbons (from aryl or vinyl groups) is critical. This compound is an excellent substrate for these powerful transformations.

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide. [4]It is one of the most reliable methods for constructing arylethynyl moieties, which are common structural motifs in pharmaceuticals and organic materials.

Caption: Simplified catalytic cycle of the Sonogashira coupling.

Causality: This protocol relies on a synergistic catalytic cycle. The palladium catalyst activates the aryl halide via oxidative addition, while the copper co-catalyst deprotonates the alkyne to form a reactive copper acetylide, which then engages in transmetalation with the palladium complex. [23]

-

Reaction Setup: To a flask containing a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a copper(I) salt (e.g., CuI, 1-2 mol%), add a solution of iodobenzene (1 equivalent) in a suitable solvent like triethylamine or a THF/amine mixture under an inert atmosphere.

-

Addition of Alkyne: Add this compound (1.1-1.2 equivalents) to the reaction mixture via syringe.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction progress by TLC or GC-MS.

-

Workup: Once the reaction is complete, dilute the mixture with an organic solvent and filter to remove the amine salts. Wash the filtrate with aqueous ammonium chloride, then with brine.

-

Purification: Dry the organic layer over an anhydrous salt, concentrate, and purify the resulting 1-phenyl-1-octyne product by column chromatography.

The addition of a silicon-hydride (Si-H) bond across the triple bond, known as hydrosilylation, is a key method for producing vinylsilanes. [24]These products are versatile synthetic intermediates. The reaction is typically catalyzed by transition metals, such as rhodium or platinum complexes, and the regioselectivity can often be controlled to favor different isomers depending on the catalyst and reaction conditions. [24][25][26]For this compound, hydrosilylation can yield β-(Z)-, β-(E)-, and α-vinylsilane products. [24]

Section 3: Applications in Drug Development and Advanced Synthesis

The predictable and versatile reactivity of this compound makes it a highly sought-after building block in fields where molecular precision is essential. [2]

-

Scaffold Rigidity: The linear, rigid nature of the alkyne group is used in drug design to orient functional groups in specific vectors, which can enhance binding affinity to biological targets like enzymes or receptors. [23]* Precursor to Complex Molecules: this compound serves as a starting material for the synthesis of complex natural products and their analogues, including prostaglandins and polyketides. [1]* Bioconjugation: Through copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("Click Chemistry"), derivatives of this compound can be used to link molecules together, for example, attaching a drug molecule to a targeting antibody or labeling a protein. [1][4]* Enzyme Inhibition: In some cases, terminal alkynes have been shown to act as selective covalent inhibitors of enzymes with active-site cysteine nucleophiles, presenting a novel mechanism for drug action. [27]

Section 4: Safety and Handling

As a senior scientist, ensuring laboratory safety is non-negotiable. This compound is a highly flammable liquid and vapor with a low flash point. [1][7][8]It also poses an aspiration hazard, meaning it can be fatal if swallowed and enters the airways. [8]

-

Handling: Always handle this compound in a well-ventilated chemical fume hood. [28][29]Ensure all equipment is properly grounded to prevent static discharge, which could serve as an ignition source. [28][29]* Storage: Store in a tightly sealed container in a designated flammables cabinet, away from heat, sparks, open flames, and strong oxidizing agents. [30]* Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles or a face shield, nitrile gloves, and a flame-retardant lab coat. [7][29]* Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not mix with other waste streams.

Conclusion

This compound is far more than a simple hydrocarbon; it is a versatile and powerful tool in the arsenal of the modern synthetic chemist. Its distinct reactivity, centered on the terminal acetylenic proton and the electron-rich triple bond, provides reliable pathways for C-C bond formation, functional group introduction, and the construction of rigid molecular frameworks. From the foundational logic of acid-base chemistry to the sophistication of metal-catalyzed cross-couplings, a mastery of this compound's properties and reactivity empowers researchers to design and execute syntheses that drive innovation in drug discovery and materials science.

References

-

Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. (n.d.). MDPI. Retrieved from [Link]

-

Alkyne Reactivity. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

10.8: Alkynes. (2021). Chemistry LibreTexts. Retrieved from [Link]

-

β-(Z)-Selective alkyne hydrosilylation by a N,O-functionalized NHC-based rhodium(I) catalyst. (2023). Royal Society of Chemistry. Retrieved from [Link]

-

Reactions of terminal alkynes regulated by precursor design. (a)... (n.d.). ResearchGate. Retrieved from [Link]

-

This compound (CAS 629-05-0) Properties. (n.d.). Chemcasts. Retrieved from [Link]

-

On Terminal Alkynes That Can React with Active-Site Cysteine Nucleophiles in Proteases. (2013). Journal of the American Chemical Society. Retrieved from [Link]

-

An Alkyne Hydrosilylation-Oxidation Strategy for the Selective Installation of Oxygen Functionality. (n.d.). PubMed Central. Retrieved from [Link]

-

1-octene Safety Data Sheet. (2016). Gelest, Inc. Retrieved from [Link]

-

ICSC 0934 - 1-OCTENE. (n.d.). ILO and WHO. Retrieved from [Link]

-

Hydrosilylation reaction of 1-octene and 1,1,1,3,5,5,5-heptamethyltrisiloxane. (n.d.). ResearchGate. Retrieved from [Link]

-

Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. (2025). American Chemical Society. Retrieved from [Link]

-

Hydroboration/Oxidation of 1-Octene Experiment, Part 1: Prelab Lecture. (2020). YouTube. Retrieved from [Link]

-

Hydroboration/Oxidation of 1-Octene Experiment, Part 3: Week 2 Prelab Lecture. (2020). YouTube. Retrieved from [Link]

-

This compound. (n.d.). NIST WebBook. Retrieved from [Link]

-

Hydroboration/Oxidation of 1-Octene Experiment, Part 2. (2020). YouTube. Retrieved from [Link]

-

IR Spectra of this compound and 4-Octyne. (2014). ORGANIC SPECTROSCOPY INTERNATIONAL. Retrieved from [Link]

-

This compound Mass Spectrum. (n.d.). NIST WebBook. Retrieved from [Link]

-

Hydroboration-Oxidation of 1-Octene. (n.d.). Utah Tech University. Retrieved from [Link]

-

1-Octene Hydrosilylation Catalyzed by Lanthanide and Yttrium Hydrides and Hydrocarbyls. (n.d.). ACS Publications. Retrieved from [Link]

-

This compound Reaction thermochemistry data. (n.d.). NIST WebBook. Retrieved from [Link]

-

Deprotonated Alkynes. (2015). Chemistry LibreTexts. Retrieved from [Link]

-

Carbon Anions: Deprotonation of Alkynes | Reaction Example. (2024). YouTube. Retrieved from [Link]

-

What bases can deprotonate an alkyne? (2019). Quora. Retrieved from [Link]

-

Alkyne deprotonation. (2019). Reddit. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | 629-05-0 [chemicalbook.com]

- 7. 1-オクチン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound | C8H14 | CID 12370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound [webbook.nist.gov]

- 10. gfschemicals.com [gfschemicals.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. reddit.com [reddit.com]

- 14. ORGANIC SPECTROSCOPY INTERNATIONAL: IR Spectra of this compound and 4-Octyne [orgspectroscopyint.blogspot.com]

- 15. This compound [webbook.nist.gov]

- 16. This compound(629-05-0) 1H NMR spectrum [chemicalbook.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. quora.com [quora.com]

- 19. youtube.com [youtube.com]

- 20. youtube.com [youtube.com]

- 21. m.youtube.com [m.youtube.com]

- 22. cactus.utahtech.edu [cactus.utahtech.edu]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. β-( Z )-Selective alkyne hydrosilylation by a N,O-functionalized NHC-based rhodium( i ) catalyst - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT01911J [pubs.rsc.org]

- 25. researchgate.net [researchgate.net]

- 26. pubs.acs.org [pubs.acs.org]

- 27. pubs.acs.org [pubs.acs.org]

- 28. This compound - Safety Data Sheet [chemicalbook.com]

- 29. gelest.com [gelest.com]

- 30. ICSC 0934 - 1-OCTENE [chemicalsafety.ilo.org]

A Comprehensive Spectroscopic Guide to 1-Octyne for Researchers and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 1-octyne, a terminal alkyne of significant interest in synthetic chemistry and drug development. This document is designed to serve as a practical reference for researchers and scientists, offering not only raw spectral data but also insights into the principles of data acquisition and interpretation, ensuring scientific integrity and fostering a deeper understanding of the molecule's structural characteristics.

The Structural and Spectroscopic Fingerprint of this compound

This compound (C₈H₁₄) is a colorless liquid with a molecular weight of 110.20 g/mol .[1] Its structure, characterized by a terminal carbon-carbon triple bond, gives rise to a unique and readily identifiable spectroscopic signature. Understanding this signature is paramount for reaction monitoring, quality control, and structural elucidation in various research and development applications. This guide will delve into the four cornerstone analytical techniques for organic molecules: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Neighborhood

NMR spectroscopy provides unparalleled detail about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule. The chemical shifts (δ) are indicative of the electronic environment of a nucleus, while coupling constants (J) reveal information about the connectivity of adjacent atoms.

¹H NMR Spectroscopy of this compound

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the different types of protons in the molecule. The terminal alkyne proton is particularly noteworthy due to its unique chemical shift.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 (≡C-H) | ~1.92 | Triplet (t) | ~2.6 |

| H-3 (-C≡C-CH₂-) | ~2.18 | Triplet of triplets (tt) | ~7.1, ~2.6 |

| H-4 to H-7 (-CH₂-) | ~1.2-1.6 | Multiplet (m) | - |

| H-8 (-CH₃) | ~0.90 | Triplet (t) | ~7.2 |

Data sourced and compiled from ChemicalBook.[1]

Expert Insight: The acetylenic proton (H-1) appears as a triplet due to coupling with the two protons on C-3. The protons on C-3, in turn, are split into a triplet of triplets by the acetylenic proton and the two protons on C-4. The overlapping signals of the methylene protons (H-4 to H-7) form a complex multiplet, which is a common feature in long alkyl chains.

¹³C NMR Spectroscopy of this compound

The ¹³C NMR spectrum provides a direct look at the carbon skeleton of this compound. The sp-hybridized carbons of the alkyne functional group have characteristic chemical shifts that distinguish them from the sp³-hybridized carbons of the alkyl chain.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Assignment | Chemical Shift (δ, ppm) |

| C-1 (≡C-H) | ~68.4 |

| C-2 (-C≡C-) | ~84.5 |

| C-3 (-CH₂-) | ~18.4 |

| C-4 (-CH₂-) | ~28.5 |

| C-5 (-CH₂-) | ~28.6 |

| C-6 (-CH₂-) | ~31.3 |

| C-7 (-CH₂-) | ~22.5 |

| C-8 (-CH₃) | ~14.0 |

Data sourced and compiled from ChemicalBook and SpectraBase.[2]

Expert Insight: The two sp-hybridized carbons (C-1 and C-2) are significantly deshielded compared to the sp³ carbons, appearing further downfield. The terminal alkyne carbon (C-1) is more shielded than the internal alkyne carbon (C-2). The chemical shifts of the alkyl chain carbons follow predictable trends based on their distance from the electron-withdrawing alkyne group.

Experimental Protocol for NMR Spectroscopy

A self-validating protocol for acquiring high-quality NMR spectra of this compound is crucial for reproducible results.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The deuterated solvent provides a lock signal for the spectrometer and minimizes solvent interference in ¹H NMR.[3]

-

Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

-

Using a Pasteur pipette with a cotton plug to filter out any particulate matter, transfer the solution into a clean, high-quality 5 mm NMR tube.[4][5] The solution height should be approximately 4-5 cm.[6]

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Locking: The instrument's software will lock onto the deuterium signal of the solvent to stabilize the magnetic field.[6]

-

Shimming: Perform automated or manual shimming to optimize the homogeneity of the magnetic field, which is essential for achieving sharp, well-resolved peaks.[6]

-

Tuning and Matching: Tune and match the probe to the appropriate nucleus (¹H or ¹³C) to maximize signal-to-noise.[6]

-

Acquisition: Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay). For ¹³C NMR, a greater number of scans is typically required due to the low natural abundance of the ¹³C isotope.

-

Causality Behind Choices: The use of a deuterated solvent is non-negotiable for high-resolution NMR as it provides a stable magnetic field lock and avoids overwhelming the spectrum with solvent protons. Filtering the sample is a critical step to remove any suspended particles that can degrade the magnetic field homogeneity and broaden the spectral lines.

Diagram: NMR Experimental Workflow

Caption: Workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Key IR Absorptions of this compound

The IR spectrum of this compound is dominated by features characteristic of a terminal alkyne.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| ≡C-H Stretch | ~3313 | Strong, Sharp |

| C≡C Stretch | ~2119 | Weak to Medium, Sharp |

| sp³ C-H Stretch | ~2850-2960 | Strong |

Data sourced from Organic Spectroscopy International and other sources.[3]

Expert Insight: The sharp, strong absorption at approximately 3313 cm⁻¹ is a definitive indicator of the ≡C-H bond in a terminal alkyne.[6][7][8] The C≡C triple bond stretch appears as a weaker but sharp peak around 2119 cm⁻¹.[3][6][8] The presence of both of these peaks is strong evidence for a terminal alkyne. The strong absorptions in the 2850-2960 cm⁻¹ region are due to the C-H stretching vibrations of the alkyl chain.[9]

Experimental Protocol for IR Spectroscopy (Neat Liquid)

For a pure liquid like this compound, the "neat" sampling technique is straightforward and efficient.

Methodology:

-

Plate Preparation: Obtain two clean, dry salt plates (e.g., NaCl or KBr) from a desiccator. If necessary, clean the plates with a small amount of a volatile, non-hygroscopic solvent like acetone and allow them to dry completely.[7]

-

Sample Application: Place a single drop of this compound onto the center of one salt plate.[7]

-

Creating a Thin Film: Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.[7]

-

Data Acquisition:

-

Place the "sandwich" of salt plates into the sample holder of the IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to subtract any atmospheric (CO₂, H₂O) or instrumental interference.

-

Acquire the IR spectrum of the this compound sample.

-

Causality Behind Choices: Salt plates are used because they are transparent to infrared radiation in the analytical range.[10] Preparing a thin film is essential to avoid oversaturation of the detector, which would result in flattened, uninterpretable peaks. A background scan is a critical self-validating step to ensure that the final spectrum only contains absorptions from the analyte.

Diagram: IR Spectroscopy Workflow

Caption: Workflow for IR spectroscopy of a liquid sample.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, electron ionization (EI) is a common method that provides both the molecular weight and valuable structural information through fragmentation patterns.

Mass Spectrum of this compound

The mass spectrum of this compound will show a molecular ion peak (M⁺˙) corresponding to its molecular weight, as well as several fragment ions.

Table 4: Key Ions in the Mass Spectrum of this compound

| m/z | Ion | Significance |

| 110 | [C₈H₁₄]⁺˙ | Molecular Ion (M⁺˙) |

| 109 | [C₈H₁₃]⁺ | Loss of H˙ (M-1) |

| 81 | [C₆H₉]⁺ | Common fragment |

| 67 | [C₅H₇]⁺ | Common fragment |

| 54 | [C₄H₆]⁺˙ | Common fragment |

| 41 | [C₃H₅]⁺ | Allyl cation |

| 39 | [C₃H₃]⁺ | Propargyl cation |

Data compiled from NIST Mass Spectrometry Data Center.[4]

Expert Insight: The molecular ion peak at m/z 110 confirms the molecular weight of this compound.[4] A characteristic feature of terminal alkynes is an intense peak at M-1 (m/z 109), resulting from the loss of the acidic acetylenic hydrogen.[11] The fragmentation of the alkyl chain leads to a series of peaks separated by 14 mass units (corresponding to CH₂ groups).[12] A prominent peak at m/z 39 is often observed for terminal alkynes, corresponding to the stable, resonance-stabilized propargyl cation ([CH≡C-CH₂]⁺).[11]

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

EI-MS is a "hard" ionization technique that uses high-energy electrons to ionize the sample, leading to fragmentation.

Methodology:

-

Sample Introduction: For a volatile liquid like this compound, direct injection via a heated probe or, more commonly, introduction through a gas chromatograph (GC-MS) is employed. GC separation is advantageous for analyzing mixtures.

-

Ionization: In the ion source, the gaseous this compound molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[11][13] This energy is sufficient to eject an electron from the molecule, forming a radical cation (M⁺˙).[8]

-

Fragmentation: The excess energy imparted during ionization causes the molecular ion to fragment into smaller, charged species.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z to generate the mass spectrum.

Causality Behind Choices: The standard 70 eV energy for electron ionization provides enough energy to cause reproducible and extensive fragmentation, creating a characteristic "fingerprint" for a given molecule that can be compared to spectral libraries.[11] The use of GC for sample introduction ensures that a pure sample enters the mass spectrometer, preventing spectral overlap if the initial sample is not pure.

Diagram: EI-MS Logical Flow

Caption: Logical flow of an Electron Ionization Mass Spectrometry experiment.

Conclusion

The spectroscopic data presented in this guide—¹H NMR, ¹³C NMR, IR, and MS—collectively provide a robust and detailed structural characterization of this compound. By understanding the principles behind the data acquisition and the interpretation of the resulting spectra, researchers can confidently identify and utilize this important alkyne in their synthetic endeavors. The protocols and insights provided herein are intended to ensure the highest level of scientific integrity and reproducibility in the laboratory.

References

-

Mass Spectrometry: Alkyne Fragmentation. JoVE. [Link]

-

How To Prepare And Run An NMR Sample. ALWSCI. [Link]

-

IR Spectroscopy of Liquids. Organic Chemistry at CU Boulder. [Link]

-

3.1: Electron Ionization. Chemistry LibreTexts. [Link]

-

NMR Sample Preparation. Western University. [Link]

-

4.Describe the procedure for preparing a liquid sample for infrared examination. Study.com. [Link]

-

Improved Peak Assignments for the 13C NMR Spectra of Poly(ethylene-co-1-octene)s. ACS Publications. [Link]

-

This compound. NIST WebBook. [Link]

-

Mass Spectrometry Tutorial. Chemical Instrumentation Facility, Iowa State University. [Link]

-

Preparing an NMR sample. University of York. [Link]

-

Electron ionization. Wikipedia. [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

Sample Preparation. UCL Faculty of Mathematical & Physical Sciences. [Link]

-

A Simple Measuring Method for Infrared Spectroscopy of Liquid Matters. Researching. [Link]

-

How Do You Prepare Samples For Ir Spectroscopy? A Step-By-Step Guide For Solids, Liquids, And Gases. Kintek Solution. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

Sources

- 1. This compound(629-05-0) 1H NMR spectrum [chemicalbook.com]

- 2. This compound(629-05-0) 13C NMR spectrum [chemicalbook.com]

- 3. publish.uwo.ca [publish.uwo.ca]

- 4. sites.bu.edu [sites.bu.edu]

- 5. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]

- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. How to Compute Electron Ionization Mass Spectra from First Principles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. How Do You Prepare Samples For Ir Spectroscopy? A Step-By-Step Guide For Solids, Liquids, And Gases - Kintek Solution [kindle-tech.com]

- 11. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 12. bhu.ac.in [bhu.ac.in]

- 13. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

Technical Guide: An In-Depth Examination of the Physical Properties of 1-Octyne

Introduction: The Significance of 1-Octyne in Modern Synthesis

This compound (CH₃(CH₂)₅C≡CH) is a terminal alkyne that serves as a fundamental building block in organic synthesis.[1] Its linear eight-carbon chain, terminating in a reactive carbon-carbon triple bond, makes it a versatile precursor for the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] The utility of this compound in critical reactions such as coupling, cycloaddition, hydrogenation, and polymerization necessitates a thorough understanding of its core physical properties.[2][3]

For researchers, process chemists, and drug development professionals, precise knowledge of properties like boiling point and density is not merely academic. These parameters are critical for practical applications, governing everything from safe handling and storage to the design of purification protocols (e.g., distillation) and the accurate calculation of molar quantities for reaction stoichiometry. This guide provides a detailed examination of the boiling point and density of this compound, the theoretical principles that determine these values, and rigorous, field-proven protocols for their experimental verification.

Core Physical Properties of this compound

The physical characteristics of this compound are primarily dictated by its molecular structure. The dominant intermolecular forces are London dispersion forces, which increase with the length of the hydrocarbon chain.[4] The terminal alkyne's linear geometry allows for efficient molecular packing, leading to slightly higher boiling points compared to its alkane and alkene counterparts of similar mass.[4][5]

Summary of Physical Data

The following table summarizes the experimentally determined boiling point and density of this compound from authoritative sources. Variations in reported values can be attributed to differences in measurement conditions and sample purity.

| Physical Property | Reported Value | Conditions | Source(s) |

| Boiling Point | 125 °C | Atmospheric Pressure | [6] |

| 126.3 °C | Atmospheric Pressure | [7] | |

| 127-128 °C | Atmospheric Pressure | [2][8][9] | |

| 123-126 °C | Atmospheric Pressure | [3] | |

| Density | 0.747 g/mL | at 25 °C | [2][8][9] |

| 0.746 g/cm³ | Not Specified | [6] | |

| 0.75 g/cm³ | Not Specified | [10][11] | |

| 0.7680 g/cm³ | at 13 °C | [7] |

Experimental Verification of Physical Properties

To ensure reproducibility and accuracy in the laboratory, standardized methods must be employed to determine the physical properties of a substance like this compound. The following protocols are designed to be self-validating systems, providing reliable and accurate data.

Causality in Experimental Design

-

Boiling Point Determination: The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[12] Simple distillation is the preferred method for a pure, volatile liquid as it directly measures the temperature of the vapor in equilibrium with the boiling liquid. The correct placement of the thermometer is critical; its bulb must be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser, ensuring a true boiling point reading. Boiling chips are essential to prevent bumping and ensure smooth, controlled boiling.

-

Density Determination: Density is an intrinsic property defined as mass per unit volume. Its value is highly sensitive to temperature, as volume expands or contracts with thermal changes.[13][14] The pycnometer method is a highly accurate technique because it relies on determining the mass of a liquid that fills a precise, calibrated volume at a controlled temperature.[15] Calibrating the pycnometer with deionized water, a substance with a well-documented density at various temperatures, provides an internal standard that validates the accuracy of the instrument's volume.

Protocol 1: Boiling Point Determination via Simple Distillation

This protocol details the steps for determining the boiling point of this compound.

Methodology:

-

Apparatus Assembly: Assemble a simple distillation apparatus in a fume hood using a round-bottom flask, a three-way distillation head, a thermometer with an adapter, a condenser, and a receiving flask. Ensure all glass joints are securely clamped.

-

Sample Preparation: Add approximately 15-20 mL of this compound to the round-bottom flask, followed by 2-3 boiling chips.

-

Thermometer Placement: Position the thermometer so that the top of the mercury bulb is level with the bottom of the distillation head's side arm leading to the condenser.

-

Heating: Begin gently heating the flask using a heating mantle.

-

Data Collection: Record the temperature when the first drop of distillate is collected in the receiving flask. Continue to monitor the temperature. For a pure substance, the temperature should remain constant throughout the distillation.[12]

-

Observation: The stable temperature observed during the collection of the bulk of the distillate is the boiling point of this compound.

-

Safety Note: this compound is a highly flammable liquid.[16] Keep away from open flames and sparks. All heating must be performed using an explosion-proof heating mantle, and the procedure must be conducted in a well-ventilated fume hood.

Protocol 2: Density Determination Using a Pycnometer

This protocol provides a precise method for measuring the density of this compound.

Methodology:

-

Pycnometer Preparation: Thoroughly clean a pycnometer (density bottle) with a suitable solvent (e.g., acetone), then rinse with deionized water and dry completely.

-

Initial Mass: Accurately measure and record the mass of the empty, dry pycnometer.

-

Calibration with Water: Fill the pycnometer with deionized water and place it in a temperature-controlled water bath set to 25.0 °C. Allow it to equilibrate for 15-20 minutes. Ensure the pycnometer is completely full, with no air bubbles, and dry the outside.

-

Mass of Water: Remove the pycnometer from the bath, dry the exterior, and accurately measure and record its mass.

-

Volume Calculation: Calculate the precise volume of the pycnometer using the known density of water at 25.0 °C (0.99704 g/mL).

-

Volume = (Mass of Pycnometer + Water) - (Mass of empty Pycnometer) / 0.99704 g/mL

-

-

Sample Measurement: Empty and thoroughly dry the pycnometer. Fill it with this compound, and repeat step 3 to allow it to equilibrate to 25.0 °C.

-

Mass of Sample: Repeat step 4 to measure the mass of the pycnometer filled with this compound.

-

Density Calculation: Calculate the density of this compound using the mass of the sample and the calibrated volume of the pycnometer.

-

Density = (Mass of Pycnometer + this compound) - (Mass of empty Pycnometer) / Calibrated Volume

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow for the comprehensive determination of this compound's physical properties.

Caption: Logical workflow for determining the density and boiling point of this compound.

Conclusion

The boiling point and density of this compound are fundamental physical constants essential for its effective and safe use in research and development. The accepted values for its boiling point range from 125-128 °C, with a density of approximately 0.747 g/mL at 25 °C.[2][6][8][9] These properties are a direct consequence of its molecular structure—specifically, its eight-carbon chain and terminal triple bond. The experimental protocols outlined in this guide, based on simple distillation and pycnometry, represent robust and validated methods for accurately determining these values in a laboratory setting. For professionals in drug development and chemical synthesis, a firm grasp of these properties and their experimental verification is indispensable for achieving reproducible, scalable, and safe chemical transformations.

References

-

This compound - Stenutz . Source: Stenutz. URL: [Link]

-

This compound | C8H14 | CID 12370 - PubChem - NIH . Source: National Institutes of Health, PubChem. URL: [Link]

-

Chemical Properties of this compound (CAS 629-05-0) - Cheméo . Source: Cheméo. URL: [Link]

-

This compound - the NIST WebBook - National Institute of Standards and Technology . Source: NIST. URL: [Link]

-

Determining Density Variation of Light Hydrocarbon Mixtures | Transactions of the AIME . Source: OnePetro. URL: [Link]

-

This compound - Hazardous Agents - Haz-Map . Source: Haz-Map. URL: [Link]

-

Liquid-Density Correlation of Hydrocarbon Systems | Transactions of the AIME - OnePetro . Source: OnePetro. URL: [Link]

-

Density Experiment One - 103138 | PDF | Density | Petroleum - Scribd . Source: Scribd. URL: [Link]

-

Safety Data Sheet: 1-Octene - Chemos GmbH&Co.KG . Source: Chemos GmbH & Co.KG. URL: [Link]

-

Physical Properties of Alkynes | OpenOChem Learn . Source: OpenOChem Learn. URL: [Link]

-

3.11: Physical Properties of Alkynes - Chemistry LibreTexts . Source: Chemistry LibreTexts. URL: [Link]

-

Properties and Bonding in the Alkynes - Chemistry LibreTexts . Source: Chemistry LibreTexts. URL: [Link]

-

Boiling point of alkynes from n = 2 to 10 - Chemistry Stack Exchange . Source: Chemistry Stack Exchange. URL: [Link]

-

Pressure-Temperature-Liquid Density Relations of Pure Hydrocarbons | Industrial & Engineering Chemistry - ACS Publications . Source: ACS Publications. URL: [Link]

-

Volume 219 - Reservoir Engineering-General - Determining Density Variation of Light Hydrogen Mixtures . Source: OnePetro. URL: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 629-05-0 [chemicalbook.com]

- 3. This compound, 98% | Fisher Scientific [fishersci.ca]

- 4. Physical Properties of Alkynes | OpenOChem Learn [learn.openochem.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. This compound [stenutz.eu]

- 7. echemi.com [echemi.com]

- 8. 1-オクチン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 629-05-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. gfschemicals.com [gfschemicals.com]

- 11. gfschemicals.com [gfschemicals.com]

- 12. vernier.com [vernier.com]

- 13. onepetro.org [onepetro.org]

- 14. AIME Digital Library | The American Institute of Mining, Metallurgical, and Petroleum Engineers [aimehq.org]

- 15. scribd.com [scribd.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

1-Octyne CAS number and molecular formula

An In-Depth Technical Guide to 1-Octyne: Properties, Synthesis, and Applications in Modern Chemistry

Abstract

This compound, a terminal alkyne with the chemical formula C₈H₁₄, is a versatile and reactive building block in organic synthesis.[1] Its defining feature, a carbon-carbon triple bond at the terminus of an eight-carbon chain, provides a site for a multitude of chemical transformations. This guide offers a comprehensive overview of this compound, detailing its chemical and physical properties, established synthesis protocols, key reaction pathways, and its escalating importance in specialized fields, particularly in the development of pharmaceuticals and advanced materials. For researchers and drug development professionals, understanding the nuances of this compound is critical for leveraging its synthetic potential.

Chemical Identity and Core Properties

This compound, also known as hexylacetylene, is a clear, colorless to light yellow liquid.[2][3] Its fundamental identifiers and physical properties are crucial for its appropriate handling, storage, and application in experimental design.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 629-05-0 | [2][4][5] |

| Molecular Formula | C₈H₁₄ | [4][6][7] |

| Molecular Weight | 110.20 g/mol | [2][6] |

| IUPAC Name | oct-1-yne | [2][4] |

| Synonyms | Hexylacetylene, Octyne-1 | [2][4][8] |

| EC Number | 211-069-3 | [2][5][7] |

| Beilstein/REAXYS | 1734494 |[7] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Appearance | Clear colorless to yellow liquid | [2][3][7] |

| Boiling Point | 127-128 °C | [3] |

| Melting Point | -80 °C | [3] |

| Density | 0.747 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.416 | [9] |

| Vapor Pressure | 13.6 mmHg | [2] |

| Flash Point | 16 °C (60.8 °F) - closed cup | [1] |

| Solubility | Immiscible with water; Miscible with alcohol and ether |[1][3] |

Caption: Molecular Structure of this compound (C₈H₁₄).

Synthesis of this compound

The synthesis of this compound can be achieved through several established routes. The choice of method often depends on the availability of starting materials and the desired scale of the reaction. Two prevalent methods involve the dehydrohalogenation of a dihalo-octane or the reaction of a metal acetylide with a hexyl halide.[3][6]

A common and reliable laboratory-scale synthesis starts from the commercially available n-Octene.[6] This process involves a two-step sequence of bromination followed by a double dehydrobromination.

Caption: Synthesis pathway from n-Octene to this compound.

Experimental Protocol: Synthesis from n-Octene

This protocol describes the conversion of n-octene to this compound via bromination and subsequent dehydrobromination.[6]

Step 1: Bromination of n-Octene

-

In a flask equipped with a dropping funnel and a magnetic stirrer, dissolve n-octene in a suitable inert solvent like dichloromethane.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add an equimolar amount of bromine (Br₂) dissolved in the same solvent via the dropping funnel. Maintain the temperature below 10 °C. The disappearance of the bromine's reddish-brown color indicates the reaction is proceeding.

-

Once the addition is complete, allow the mixture to stir for an additional 30 minutes at room temperature.

-

Wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any unreacted bromine, followed by a water wash.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 1,2-dibromooctane.

Step 2: Dehydrobromination to this compound

-

Set up a reflux apparatus with a flask containing dry potassium hydroxide (KOH) in a high-boiling solvent such as mineral oil.[6]

-

Heat the KOH mixture to a high temperature (typically >150 °C).

-

Slowly add the crude 1,2-dibromooctane from Step 1 to the hot KOH mixture. The volatile this compound product will distill out of the reaction mixture as it is formed.

-

Collect the distillate, which will be a mixture of this compound and water.

-

Separate the organic layer, dry it over a suitable drying agent (e.g., anhydrous sodium sulfate), and purify by fractional distillation. The boiling point of this compound is approximately 127-128 °C.[3]

Reactivity and Key Transformations

The synthetic utility of this compound stems from the high reactivity of its terminal alkyne group.[1] This functionality is a versatile handle for a wide array of organic transformations, including hydrogenation, halogenation, hydration, and crucially, carbon-carbon bond-forming reactions.[1][3]

Hydrogenation

The triple bond of this compound can be selectively reduced.

-

Partial Hydrogenation: Using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead), hydrogenation can be stopped at the alkene stage to yield 1-octene.[10][11]

-

Complete Hydrogenation: With a more active catalyst, such as palladium on carbon (Pd/C), the reaction proceeds to completion, yielding n-octane.[1]

Caption: Stepwise hydrogenation of this compound.

Click Chemistry and Bioconjugation

In modern drug development, the terminal alkyne of this compound and its derivatives is a key participant in "click chemistry."[12] Specifically, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) are powerful methods for bioconjugation.[12][13] These reactions allow for the precise and efficient linking of molecules. This is particularly relevant in the construction of Antibody-Drug Conjugates (ADCs), where a cytotoxic drug payload is attached to a monoclonal antibody.[14] The alkyne serves as a stable and bio-orthogonal "handle" for conjugation to an azide-modified antibody.[12][14]

Applications in Research and Drug Development

This compound is a foundational building block for synthesizing more complex molecules in the pharmaceutical, agrochemical, and specialty chemical industries.[8][15][16]

-

Pharmaceutical Synthesis: It serves as a precursor for creating carbon skeletons found in numerous active pharmaceutical ingredients (APIs). The rigidity and linearity imparted by the alkyne group can be a crucial design element for optimizing how a drug binds to its target.[12]

-

Agrochemicals: Similar to pharmaceuticals, this compound is used to build the core structures of novel herbicides and pesticides.

-

Antibody-Drug Conjugates (ADCs): The application of alkyne-azide click chemistry has revolutionized the development of ADCs. By incorporating an alkyne-bearing moiety, drug developers can achieve site-specific conjugation, leading to more homogeneous and effective ADC products with potentially wider therapeutic windows.[13][14]

-

Polymer Science: this compound is utilized in the production of specialized polymers, where its incorporation can enhance thermal stability and other material properties.[15]

Safety, Handling, and Storage

This compound is a hazardous chemical that requires careful handling to ensure laboratory safety.

Hazard Identification:

-

GHS Classification: It is classified as a highly flammable liquid and vapor (H225) and may be fatal if swallowed and enters airways (H304), indicating a severe aspiration hazard.[2][17]

-

Primary Hazards: The main risks are associated with its high flammability and the potential for severe lung damage if aspirated.[17][18]

Protocol for Safe Handling and Storage

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to prevent vapor accumulation.[19][20] Use explosion-proof electrical equipment.[20][21]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including flame-retardant lab coats, chemical-resistant gloves (nitrile or neoprene), and chemical safety goggles or a face shield.[21]

-

Fire Safety: Keep away from all sources of ignition, including open flames, sparks, and hot surfaces.[18][19] Ensure fire-extinguishing media (e.g., dry powder, foam, carbon dioxide) are readily available.[20]

-

Handling: Ground and bond containers when transferring the liquid to prevent static discharge.[18][21] Use only non-sparking tools.[21]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.[19][20] Store separately from strong oxidizing agents.[20]

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Do not mix with other waste streams.[17][18]

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[18][19]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water.[17][19]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[17][19]

-

Ingestion: Do NOT induce vomiting due to the high risk of aspiration. Call a physician or poison control center immediately.[17][18][19]

Conclusion

This compound is more than a simple C8 hydrocarbon; it is a potent and versatile tool in the arsenal of the modern synthetic chemist. Its well-defined physical properties and the predictable reactivity of its terminal alkyne group make it an invaluable intermediate. From its role in traditional organic synthesis to its cutting-edge application in the development of targeted cancer therapies like ADCs, this compound continues to be a compound of significant scientific and commercial interest. Proper understanding of its synthesis, reactivity, and handling is essential for unlocking its full potential safely and effectively.

References

-

National Institute of Standards and Technology. This compound - NIST WebBook. [Link]

-

LookChem. This compound. [Link]

-

National Institutes of Health, PubChem. This compound | C8H14 | CID 12370. [Link]

-

Chemcasts. This compound (CAS 629-05-0) Properties | Density, Cp, Viscosity. [Link]

-

Stenutz. This compound. [Link]

-

Gelest, Inc. 1-octene Safety Data Sheet. [Link]

-

ILO and WHO. ICSC 0934 - 1-OCTENE. [Link]

-

Jaydev Chemical Industries. This compound. [Link]

-

Cheméo. Chemical Properties of this compound (CAS 629-05-0). [Link]

-

Organic Syntheses. (r)-( + )-1-octyn-3-ol. [Link]

-

Chemistry Stack Exchange. Synthesis of 1-hexene from this compound. [Link]

-

Bioradiations. Click Chemistry Applied To Antibody Drug Conjugates In Clinical Development. [Link]

-

National Institutes of Health, PMC. Exploring the Chemical Properties and Medicinal Applications of Tetramethylthiocycloheptyne Sulfoximine Used in Strain-Promoted Azide–Alkyne Cycloaddition Reactions. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C8H14 | CID 12370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 629-05-0 [chemicalbook.com]

- 4. This compound [webbook.nist.gov]

- 5. lookchem.com [lookchem.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. Octyne, this compound, this compound, Hexylacetylene, Oct-1-yne, 629-05-0, C8H14O, Mumbai, India [jaydevchemicals.com]

- 9. This compound [stenutz.eu]

- 10. echemi.com [echemi.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]

- 13. Exploring the Chemical Properties and Medicinal Applications of Tetramethylthiocycloheptyne Sulfoximine Used in Strain-Promoted Azide–Alkyne Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Click Chemistry Applied To Antiboday Drug Conjugates In Clinical Development | Biopharma PEG [biochempeg.com]

- 15. chemimpex.com [chemimpex.com]

- 16. Page loading... [guidechem.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. fishersci.com [fishersci.com]

- 19. This compound - Safety Data Sheet [chemicalbook.com]

- 20. ICSC 0934 - 1-OCTENE [chemicalsafety.ilo.org]

- 21. gelest.com [gelest.com]

1-Octyne safety precautions and handling

An In-depth Technical Guide on the Safe Handling and Use of 1-Octyne

Foreword

This compound is a cornerstone of modern organic synthesis, finding critical applications in fields ranging from pharmaceutical development to materials science. Its utility, primarily derived from the high reactivity of its terminal alkyne functional group, is paralleled by significant safety considerations. This guide is crafted for the discerning researcher, scientist, and drug development professional. It moves beyond a mere recitation of safety data, aiming to provide a deeper, mechanistic understanding of the hazards associated with this compound and the rationale behind the recommended safety protocols. Our objective is to empower you, the scientist, with the knowledge to not only handle this valuable reagent safely but also to make informed decisions that ensure the integrity of your experiments and the well-being of your laboratory team.

Physicochemical Characteristics and Reactivity Profile of this compound

A foundational understanding of this compound's physical and chemical properties is the first principle of its safe handling. These properties dictate its behavior under various laboratory conditions and inform the necessary control measures.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₄ | [1] |

| Molecular Weight | 110.20 g/mol | [1] |

| Appearance | Clear, colorless liquid | [1] |

| Odor | Sharp, ethereal, sweet | [2][3] |

| Boiling Point | 127-128 °C (261-262 °F) | [2] |

| Melting Point | -80 °C (-112 °F) | [2] |

| Flash Point | 16 °C (61 °F) - closed cup | [2] |

| Density | 0.747 g/mL at 25 °C | |

| Vapor Pressure | 13.6 mmHg at 20 °C | [1] |

| Water Solubility | 0.024 g/L | [2] |

The most salient feature of this compound from a safety perspective is its low flash point of 16°C . This classifies it as a highly flammable liquid (GHS Category 2), capable of igniting at typical ambient laboratory temperatures[1]. Its vapors are heavier than air and can travel considerable distances to an ignition source, leading to a "flashback" event[2].

Chemically, the terminal alkyne is a high-energy functional group. This reactivity, while synthetically useful, is also the source of specific hazards:

-

Peroxide Formation: Prolonged exposure to atmospheric oxygen can lead to the formation of explosive peroxide compounds. This is a critical consideration, especially when heating or distilling this compound. The presence of peroxides can lower the energy of activation for explosive decomposition.

-

Acetylide Formation: The acidic proton on the terminal alkyne can be abstracted by strong bases or react with certain metals, notably copper, silver, and mercury, to form highly unstable and shock-sensitive acetylides.

Comprehensive Hazard Analysis

A thorough risk assessment is a prerequisite for any procedure involving this compound. The hazards can be broadly categorized into physical and health-related risks.

2.1. Physical Hazards

-

Flammability: The primary physical hazard is the risk of fire and explosion. Vapors can form explosive mixtures with air within a lower explosive limit of 0.8%[2][4]. All potential ignition sources—open flames, hot plates, static discharge, and non-intrinsically safe electrical equipment—must be rigorously excluded from the handling area[5].

-

Reactivity: As previously mentioned, the potential for forming explosive peroxides and metal acetylides is a significant concern. Violent reactions can also occur with strong oxidizing agents[2].

2.2. Health Hazards

Exposure to this compound can have serious health consequences. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.

-

Aspiration Hazard: this compound is classified as an Aspiration Hazard Category 1 substance[1]. If liquid this compound is swallowed and then enters the lungs (aspiration), it can cause severe lung damage, chemical pneumonitis, and may be fatal[1][2]. This is a critical consideration in first aid procedures following ingestion.

-

Inhalation: Inhalation of vapors can irritate the respiratory tract. High concentrations may lead to central nervous system (CNS) depression, with symptoms including dizziness, drowsiness, headache, and nausea[6][7].

-

Skin Contact: The substance can cause skin irritation[2]. Being a lipophilic solvent, it can defat the skin, leading to dryness, cracking, or dermatitis with repeated exposure[8].

-

Eye Contact: Direct contact with the liquid or high concentrations of vapor will cause eye irritation[2].

Protocols for Safe Handling and Engineering Controls

A multi-tiered approach, prioritizing engineering and administrative controls over personal protective equipment (PPE), is essential for mitigating the risks associated with this compound.

3.1. Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All manipulations of this compound must be performed within a certified chemical fume hood to control vapor inhalation and contain potential spills or fires[9].

-

Ventilation: The laboratory should be well-ventilated to prevent the accumulation of flammable vapors[10].

-

Grounding and Bonding: To prevent the buildup of static electricity, which can act as an ignition source, all metal containers and transfer equipment must be properly grounded and bonded[5][9].

-

Inert Atmosphere: For reactions sensitive to air or for prolonged storage after opening, handling under an inert atmosphere (e.g., nitrogen or argon) is best practice to prevent peroxide formation.

3.2. Standard Operating Procedure (SOP) for Handling this compound

-

Preparation:

-

Ensure a certified chemical fume hood is available and functioning correctly.

-

Clear the work area of all unnecessary equipment and ignition sources.

-

Assemble and ground all necessary apparatus.

-

Verify the location and functionality of the nearest safety shower, eyewash station, and appropriate fire extinguisher (Type B: dry chemical, foam, or CO₂).

-

-

Donning PPE:

-

Wear a flame-retardant laboratory coat.

-

Don chemical splash goggles and a face shield if there is a significant splash risk.

-

Wear chemically resistant gloves (nitrile or neoprene are generally suitable, but always check manufacturer compatibility data)[5].

-

-

Dispensing:

-

Before use, especially with older containers, check for the presence of peroxides using peroxide test strips.

-

When transferring, use a grounded pump or cannula. If pouring, ensure both the source and receiving containers are bonded and grounded. Pour slowly to minimize splashing and static generation.

-

Keep containers tightly closed when not in use.

-

-

Post-Handling:

-

Wipe down the work surface.

-

Properly dispose of any contaminated materials as hazardous waste.

-

Remove gloves using a technique that avoids skin contact and wash hands thoroughly.

-

Personal Protective Equipment (PPE): The Final Barrier

While engineering controls are primary, appropriate PPE is mandatory to protect against residual risks.

Caption: Recommended Personal Protective Equipment for this compound.

Storage and Waste Management

5.1. Storage Protocols

-

Location: Store in a dedicated, well-ventilated flammable liquids cabinet, away from heat and direct sunlight[5].

-

Container Integrity: Keep in the original, tightly sealed container.

-

Segregation: Store separately from oxidizing agents and incompatible metals (copper, silver, mercury)[2][5].

-

Inventory Management: Date containers upon receipt and upon opening. Dispose of or test for peroxides in opened containers after 12 months.

5.2. Waste Disposal

-

Characterization: All this compound waste, including contaminated materials (e.g., silica gel, absorbent pads), must be treated as hazardous waste.

-

Collection: Collect waste in a clearly labeled, sealed, and appropriate container. Do not mix with incompatible waste streams.

-

Disposal: Arrange for disposal through your institution's environmental health and safety office or a licensed hazardous waste contractor. Never pour this compound down the drain[2][5].

Emergency Response Procedures

Rapid and informed action is critical in an emergency.

Caption: Decision matrix for this compound emergency response.

Key First Aid Instructions:

-

Skin Contact: Immediately remove contaminated clothing. Wash skin thoroughly with soap and water for at least 15 minutes[2].

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention[2].

-

Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[2].

-

Ingestion: Crucially, DO NOT induce vomiting due to the severe aspiration hazard[2][10]. Immediately call a physician or poison control center.

Conclusion

This compound is a powerful tool in the arsenal of the modern chemist. Its safe and effective use hinges on a disciplined approach grounded in a comprehensive understanding of its properties and associated hazards. By prioritizing engineering controls, adhering to established protocols, and utilizing appropriate personal protective equipment, researchers can confidently harness the synthetic potential of this compound while maintaining the highest standards of laboratory safety.

References

-

Title: this compound (CAS 629-05-0) Properties | Density, Cp, Viscosity Source: Chemcasts URL: [Link]

-

Title: 1-octene - Safety Data Sheet Source: Gelest, Inc. URL: [Link]

-

Title: this compound | C8H14 | CID 12370 Source: PubChem, National Center for Biotechnology Information, U.S. National Library of Medicine URL: [Link]

-

Title: Chemical Properties of this compound (CAS 629-05-0) Source: Cheméo URL: [Link]

-

Title: this compound Source: Stenutz URL: [Link]

-